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This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-

Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), a critical tool for researchers in the fields of

pharmacology, neuroscience, and drug development. This document outlines its full chemical

nomenclature, signaling pathways, common experimental protocols, and key quantitative data,

serving as an in-depth resource for scientific professionals.

Chemical Identity
DAMGO is a potent and highly selective agonist for the mu (μ)-opioid receptor. Its systematic

chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC),

is (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-

hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-

phenylpropanamide.

The more commonly used name, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, describes the specific

modifications to the endogenous enkephalin pentapeptide structure that confer its high

selectivity and stability[1][2][3][4]. These modifications include the substitution of D-alanine at

the second position, N-methylation of phenylalanine at the fourth position, and a glycinol

extension at the C-terminus. Other synonyms for this compound include DAGO and L-tyrosyl-

D-alanylglycyl-N-(2-hydroxyethyl)-Nα-methyl-L-phenylalaninamide.
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Signaling Pathways of DAMGO
DAMGO exerts its effects by binding to and activating the μ-opioid receptor, a member of the

G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by

DAMGO is mediated by the activation of inhibitory G-proteins, specifically of the Gi/o subtype.

Upon DAMGO binding, the μ-opioid receptor undergoes a conformational change, facilitating

the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-

subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from

the Gβγ dimer. Both dissociated components then modulate the activity of downstream effector

molecules:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme

adenylyl cyclase. This action reduces the intracellular concentration of the second

messenger cyclic adenosine monophosphate (cAMP).

Modulation of Ion Channels:

Potassium Channels: The Gβγ dimer directly interacts with and activates G-protein-

coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of

potassium ions from the neuron, causing hyperpolarization of the cell membrane and a

decrease in neuronal excitability.

Calcium Channels: The Gβγ dimer also inhibits the opening of voltage-gated calcium

channels (VGCCs), particularly of the N-type, P/Q-type, and L-type. This reduction in

calcium influx at the presynaptic terminal leads to a decrease in the release of

neurotransmitters.

Beyond this canonical pathway, research suggests that DAMGO-induced μ-opioid receptor

activation can also influence other intracellular signaling cascades, including the mitogen-

activated protein kinase (MAPK) pathway.
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Quantitative Data Summary
The following tables summarize key quantitative parameters for DAMGO, providing a

comparative overview of its binding affinity, potency, and efficacy.

Parameter Receptor Species Value Reference

Binding Affinity

(Ki)
Mu (μ) Human 1.18 nM [5]

Delta (δ) Human 1,430 nM [5]

Kappa (κ) Human 213 nM [5]

Potency (EC50) Mu (μ)
Human (SH-

SY5Y cells)
45 nM [2]

Efficacy Mu (μ) - Full Agonist -

Relative to

DAMGO
Morphine 0.36 ± 0.07
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This section details common methodologies employed to characterize the pharmacological

properties of DAMGO.

Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of DAMGO for opioid receptors.

Objective: To quantify the displacement of a radiolabeled ligand from opioid receptors by

DAMGO.

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines

or brain tissue).

Radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors).

DAMGO solutions of varying concentrations.

Incubation buffer (e.g., Tris-HCl).

Filtration apparatus and glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the

presence of varying concentrations of DAMGO.

Allow the binding to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from

unbound radioligand.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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The concentration of DAMGO that inhibits 50% of the specific binding of the radioligand

(IC50) is determined.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by DAMGO and is used to

determine its potency (EC50) and efficacy.

Objective: To quantify the DAMGO-stimulated binding of the non-hydrolyzable GTP analog,

[³⁵S]GTPγS, to G-proteins.

Materials:

Cell membranes expressing the μ-opioid receptor.

[³⁵S]GTPγS.

GDP.

DAMGO solutions of varying concentrations.

Assay buffer.

Filtration apparatus and glass fiber filters.

Scintillation counter.

Procedure:

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

Add varying concentrations of DAMGO to the membranes.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
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Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

Plot the specific binding of [³⁵S]GTPγS against the concentration of DAMGO to determine

the EC50 and maximal effect (Emax).
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Experimental Workflows
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In Vivo Analgesia Models
Animal models are used to assess the analgesic efficacy of DAMGO.

Objective: To measure the antinociceptive effects of DAMGO in a living organism.

Model: Commonly used models include the tail-flick and hot-plate tests in rodents.

Procedure (Tail-Flick Test):

Administer DAMGO to the animal (e.g., via intracerebroventricular injection).

At predetermined time points, apply a thermal stimulus (e.g., a focused beam of light) to

the animal's tail.

Measure the latency for the animal to flick its tail away from the heat source.

An increase in tail-flick latency is indicative of an analgesic effect.

Compare the results to vehicle-treated control animals.

Conclusion
DAMGO remains an indispensable tool for the study of the μ-opioid receptor system. Its high

selectivity and well-characterized pharmacology make it an ideal reference agonist for a wide

range of in vitro and in vivo studies. This guide provides a foundational understanding of its

chemical properties, mechanism of action, and the experimental approaches used to

investigate its effects, thereby supporting its continued use in advancing our knowledge of

opioid signaling and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b549998?utm_src=pdf-body
https://www.benchchem.com/product/b549998?utm_src=pdf-body
https://www.benchchem.com/product/b549998?utm_src=pdf-body
https://www.benchchem.com/product/b549998?utm_src=pdf-body
https://www.benchchem.com/product/b549998?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Different types of opioid receptors mediating analgesia induced by morphine, DAMGO,
DPDPE, DADLE and beta-endorphin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. pnas.org [pnas.org]

4. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

5. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced
withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Full Chemical Identity of DAMGO Enkephalin: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549998#full-chemical-name-for-damgo-enkephalin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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